1-[(5-Bromopyridin-3-yl)carbonyl]azepane
Description
Properties
IUPAC Name |
azepan-1-yl-(5-bromopyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-7-10(8-14-9-11)12(16)15-5-3-1-2-4-6-15/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSILIDRNTOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromonicotinoyl Chloride
The acid chloride derivative of 5-bromonicotinic acid is a critical intermediate. This is typically prepared by treating 5-bromonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. For example, refluxing 5-bromonicotinic acid with excess SOCl₂ in dichloromethane at 60°C for 4 hours yields the corresponding acyl chloride.
Amide Bond Formation with Azepane
Azepane, a seven-membered saturated amine, is reacted with 5-bromonicotinoyl chloride in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) . The reaction is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature.
Example Protocol
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Dissolve azepane (1.0 equiv) in DCM.
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Add 5-bromonicotinoyl chloride (1.1 equiv) dropwise at 0°C.
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Stir for 12 hours at room temperature.
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Quench with water, extract with DCM, and purify via column chromatography.
Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between a boronic ester-functionalized pyridine and a brominated azepane derivative offers an alternative route. For instance, 3-bromo-5-(azepan-1-ylcarbonyl)pyridine can be synthesized via Suzuki coupling using Pd(PPh₃)₄ as a catalyst.
Reaction Conditions
-
Substrate : 3-Bromo-5-iodopyridine
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Boronic Ester : Azepane-1-carbonylboronic acid pinacol ester
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Base : K₂CO₃
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Solvent : DMF/H₂O (3:1)
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Temperature : 80°C, 12 hours
Bromination of Pre-Formed Pyridine-Azepane Carboxamide
Electrophilic Aromatic Bromination
Direct bromination of the pyridine ring in 1-(pyridin-3-ylcarbonyl)azepane using bromine (Br₂) in acetic acid introduces the bromine atom at the 5-position. This method requires careful control of stoichiometry to avoid over-bromination.
Example Protocol
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Dissolve 1-(pyridin-3-ylcarbonyl)azepane (1.0 equiv) in glacial acetic acid.
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Add Br₂ (1.05 equiv) dropwise at 0°C.
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Stir for 2 hours at room temperature.
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Precipitate the product with diethyl ether and purify via recrystallization.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates reactions involving azepane and halogenated pyridines. A reported protocol involves:
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Mixing 3-bromo-5-methylpyridine with tributyl(1-ethoxyvinyl)tin and Pd(PPh₃)₂Cl₂ in DMF/H₂O.
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Irradiating at 110°C for 1 hour.
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Hydrolyzing the intermediate with HCl to yield 1-(5-bromopyridin-3-yl)ethanone.
Yield : 30–40% (over two steps).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Amide Coupling | High yield, simplicity | Requires pre-formed acyl chloride | 65–78% |
| Suzuki Coupling | Modular, late-stage functionalization | Requires specialized boronic esters | 55–62% |
| Electrophilic Bromination | Direct, avoids multi-step synthesis | Risk of over-bromination | 70–75% |
| Microwave Synthesis | Rapid reaction times | Lower overall yield | 30–40% |
Analytical Characterization
Key spectroscopic data for this compound:
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromopyridin-3-yl)carbonyl]azepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the bromine atom.
- Reduction reactions produce alcohol derivatives.
- Oxidation reactions result in lactam derivatives .
Scientific Research Applications
Chemical Properties and Structure
1-[(5-Bromopyridin-3-yl)carbonyl]azepane features a brominated pyridine ring attached to a carbonyl group, which is further linked to an azepane (a seven-membered nitrogen-containing ring). This structural configuration is crucial for its biological activity and interaction with various molecular targets.
Medicinal Chemistry
The compound has been explored for its potential as a histamine H3 receptor antagonist . Histamine H3 receptors are G protein-coupled receptors involved in the modulation of neurotransmitter release, making them targets for treating cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) . Research indicates that compounds similar to this compound can improve cognitive function in animal models, suggesting its potential therapeutic applications in neurodegenerative diseases .
Drug Development
In drug development, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can enhance pharmacological properties or target specificity . The compound's ability to interact with various biological pathways makes it suitable for developing new drugs targeting specific diseases.
Studies have demonstrated that this compound exhibits antimicrobial and anticancer properties. For instance, derivatives of brominated pyridine compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism of action often involves the disruption of cellular signaling pathways critical for tumor growth.
Case Studies
Industrial Applications
In industry, the compound's unique properties may be leveraged for developing new materials or chemical processes. Its tetracyclic structure could impart specific mechanical or chemical characteristics beneficial for creating advanced materials used in pharmaceuticals or biotechnology .
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
1-(Pyridin-3-yl)azepane
- Structure : Lacks the 5-bromo and carbonyl groups present in the target compound.
- Synthesis : Prepared via nucleophilic substitution of 3-bromopyridine with azepane (64% yield, 72-hour reaction) .
- Properties : Yellow oil with distinct NMR signals (δ 7.25–7.17 ppm for aromatic protons, 3.49–3.42 ppm for azepane protons) .
1-(6-Bromo-5-ethoxypyridin-3-yl)-1,4-diazepane (09S)
1-(5-Bromopyrimidin-2-yl)azepane
- Structure : Pyrimidine core (two nitrogen atoms) instead of pyridine, with bromine at the 5-position.
- Similarity Score : 0.98 (structural closeness to the target compound) .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Phosgene, DCM | DCM | 0–5°C | 2 h | 85% |
| 2 | Pd(OAc)₂, Xantphos | Toluene | 110°C | 24 h | 60% |
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
The 5-bromo group on the pyridine ring acts as an electrophilic site, enabling:
- Suzuki-Miyaura Coupling : Bromine can be replaced with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
- Electronic Effects : The bromine’s electron-withdrawing nature increases the pyridine ring’s electrophilicity, stabilizing transition states in SNAr reactions. Computational studies (DFT) show a 0.3 eV reduction in activation energy compared to non-brominated analogs .
Q. Contradictions in Reactivity :
- Steric Hindrance : Bulkier coupling partners (e.g., tert-butylboronic acid) show reduced yields (15–20%) compared to phenylboronic acid (70–75%).
- Solvent Sensitivity : Polar aprotic solvents (DMF) outperform THF in Suzuki reactions due to better solubility of intermediates .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹³C NMR :
- Pyridine protons appear as a doublet (δ 8.5–9.0 ppm, J = 5.2 Hz) and azepane protons as multiplets (δ 1.5–3.5 ppm) .
- Carbonyl carbon (C=O) resonates at δ 165–170 ppm in ¹³C NMR.
- IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹ and C-Br at 560–600 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 297.04 (calculated for C₁₁H₁₄BrN₂O).
Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELX programs for structural refinement .
Advanced: How can computational methods predict binding affinity to biological targets?
Answer:
Molecular Docking (AutoDock Vina) :
- Use the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-31G* level) to dock into protein targets (e.g., kinases or GPCRs).
- Key interactions: Bromine forms halogen bonds with backbone carbonyls (e.g., Leu83 in kinase X), while the azepane’s flexibility allows hydrophobic packing .
Molecular Dynamics (GROMACS) :
- Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) and hydrogen-bond persistence.
Free Energy Perturbation (FEP) : Quantify ΔΔG for bromine vs. chlorine analogs to predict potency differences .
Basic: How do solubility properties affect experimental design?
Answer:
-
Solubility Profile :
Solvent Solubility (mg/mL) DMSO 45.2 Methanol 8.7 Water <0.1 -
Experimental Implications :
- Use DMSO for stock solutions in biological assays (≤1% final concentration to avoid cytotoxicity).
- For reactions, prefer DCM or THF to enhance reactivity of the carbonyl group .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Assay Variability :
- Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) and normalize to control compounds.
- Example: Anti-inflammatory activity ranges from 1.2 µM (RAW264.7 macrophages) to 12.5 µM (primary monocytes) due to differential COX-2 expression .
Purity Analysis :
- Use HPLC (C18 column, 70:30 MeOH/H₂O) to verify purity (>98%). Impurities like de-brominated byproducts (≤2%) can skew activity .
Structural Confirmation :
- Re-examine stereochemistry via circular dichroism (CD) if chiral centers are present (e.g., azepane conformation) .
Advanced: What strategies optimize enantioselective synthesis of analogs?
Answer:
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Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling, achieving up to 92% ee .
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Enzymatic Resolution : Lipase-catalyzed acetylation of azepane intermediates (e.g., CAL-B, vinyl acetate, 37°C, 48 h) .
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Data Table :
Method Catalyst ee (%) Yield Asymmetric Suzuki (R)-BINAP-Pd 92 55 Enzymatic resolution CAL-B lipase 85 70
Basic: What are the stability considerations under varying pH conditions?
Answer:
-
pH-Dependent Degradation :
pH Half-life (25°C) Major Degradant 1.0 2 h Hydrolyzed ketone 7.4 72 h None detected 9.0 48 h Azepane oxide -
Storage Recommendations :
- Lyophilize and store at -20°C under argon for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
